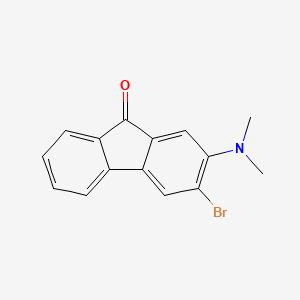

3-Bromo-2-(dimethylamino)-9h-fluoren-9-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Bromo-2-(dimethylamino)-9h-fluoren-9-one is an organic compound that belongs to the class of fluorenones. Fluorenones are known for their aromatic structure and are often used in organic synthesis and materials science. This particular compound is characterized by the presence of a bromine atom, a dimethylamino group, and a fluorenone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(dimethylamino)-9h-fluoren-9-one typically involves the bromination of 2-(dimethylamino)-9h-fluoren-9-one. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(dimethylamino)-9h-fluoren-9-one can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The fluorenone core can be reduced to the corresponding fluorenol or oxidized to form more complex structures.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium methoxide, potassium thiolate, and primary amines. These reactions are typically carried out in polar solvents like ethanol or dimethylformamide (DMF) at elevated temperatures.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

Coupling Reactions: Palladium catalysts and boronic acids are used in the presence of a base like potassium carbonate in solvents such as toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted fluorenones, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry

3-Bromo-2-(dimethylamino)-9H-fluoren-9-one serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for diverse chemical reactions, including:

- Substitution Reactions : The bromine atom can be replaced by various nucleophiles, leading to the formation of new derivatives.

- Reduction Reactions : The nitro group can be reduced to an amino group, which is valuable for further synthetic applications.

- Oxidation Reactions : The compound can undergo oxidation to yield different products depending on the conditions used.

This versatility makes it a valuable building block in organic synthesis, particularly in creating novel compounds with specific properties.

Biology

Research has indicated that this compound exhibits potential biological activities, particularly due to its interaction with biomolecules. Some notable areas of investigation include:

- Antimicrobial Activity : Studies have shown that compounds with similar structures display significant antimicrobial properties, suggesting that this compound may also possess such activity.

- Anti-inflammatory Properties : The compound's ability to modulate inflammatory responses is being explored, which could lead to therapeutic applications in treating inflammatory diseases.

- Antitumoral Properties : Preliminary studies indicate potential efficacy against cancer cell lines, highlighting its role as a candidate for drug development in oncology.

Medicine

In medicinal chemistry, this compound is being investigated for its role as a pharmacophore. Its structural features make it suitable for:

- Drug Development : As a lead compound or scaffold for synthesizing new drugs targeting specific diseases.

- Therapeutic Agents : Its biological activity suggests potential use in developing medications for various conditions, including cancer and infections.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Synthesis and Characterization of Fluorene Derivatives :

- Biological Activity Assessment :

- Nonlinear Optical Properties :

Mechanism of Action

The mechanism of action of 3-Bromo-2-(dimethylamino)-9h-fluoren-9-one involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the bromine atom can act as a leaving group in substitution reactions. The fluorenone core provides a rigid aromatic structure that can interact with biological macromolecules through π-π stacking and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

2-(Dimethylamino)-9h-fluoren-9-one: Lacks the bromine atom, making it less reactive in substitution reactions.

3-Bromo-9h-fluoren-9-one: Lacks the dimethylamino group, reducing its ability to participate in hydrogen bonding and electrostatic interactions.

9H-Fluoren-9-one: The parent compound without any substituents, making it less versatile in chemical reactions.

Uniqueness

3-Bromo-2-(dimethylamino)-9h-fluoren-9-one is unique due to the presence of both the bromine atom and the dimethylamino group, which provide a combination of reactivity and interaction capabilities that are not found in the similar compounds listed above .

Biological Activity

3-Bromo-2-(dimethylamino)-9H-fluoren-9-one is a synthetic organic compound with significant biological activities, particularly in pharmacology and medicinal chemistry. This compound, characterized by its unique structure featuring a bromine atom and a dimethylamino group on the fluorenone backbone, has been the subject of various studies aimed at understanding its potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C15H14BrN

- Molecular Weight : Approximately 276.14 g/mol

- Structural Features : The compound is classified as a fluorenone, which is known for its aromatic properties and potential reactivity in biological systems.

Enzyme Inhibition

Preliminary studies have shown that this compound acts as an inhibitor of specific cytochrome P450 enzymes, notably CYP1A2 and CYP2C19. These enzymes play critical roles in drug metabolism, suggesting that this compound may influence drug interactions and toxicity profiles in pharmacological contexts.

Table 1: Inhibition Potency Against Cytochrome P450 Enzymes

| Enzyme | Inhibition Type | Reference |

|---|---|---|

| CYP1A2 | Competitive | |

| CYP2C19 | Competitive |

The biological activity of this compound can be attributed to its ability to interact with various biological molecules. The bromine atom and the dimethylamino group facilitate hydrogen bonding and electrostatic interactions with proteins and enzymes, potentially altering their functions. Additionally, the compound may engage in redox reactions, impacting cellular pathways through oxidative state modifications.

Study on Drug Interaction

A study explored the interaction of this compound with other pharmaceuticals. It was found that this compound could significantly alter the metabolism of co-administered drugs through its inhibition of CYP enzymes. This finding emphasizes the importance of evaluating safety profiles during clinical trials involving this compound.

Anticancer Activity Evaluation

In vitro studies have assessed the anticancer potential of structurally related compounds. For instance, derivatives of fluorenone have shown promising results against various cancer cell lines. Although specific data on this compound is sparse, the trends observed in related compounds suggest that it may exhibit similar cytotoxic effects .

Comparison with Similar Compounds

This compound shares structural similarities with several other compounds that also exhibit biological activities. The following table summarizes some notable analogs:

Table 2: Comparison of Similar Compounds

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 3-Bromo-9H-fluoren-9-one | 251999 | 0.95 |

| 3-Bromo-2-hydroxyfluoren-9-one | 251576 | 0.93 |

| 4-Bromo-N,N-dimethylaniline | 1016 | 0.90 |

The unique combination of bromine and dimethylamino groups in this compound enhances its reactivity and biological activity compared to these structurally similar compounds.

Properties

CAS No. |

6936-22-7 |

|---|---|

Molecular Formula |

C15H12BrNO |

Molecular Weight |

302.16 g/mol |

IUPAC Name |

3-bromo-2-(dimethylamino)fluoren-9-one |

InChI |

InChI=1S/C15H12BrNO/c1-17(2)14-8-12-11(7-13(14)16)9-5-3-4-6-10(9)15(12)18/h3-8H,1-2H3 |

InChI Key |

KHAWBGWPLXAGNI-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=C(C=C2C3=CC=CC=C3C(=O)C2=C1)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.